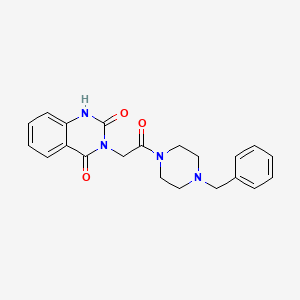

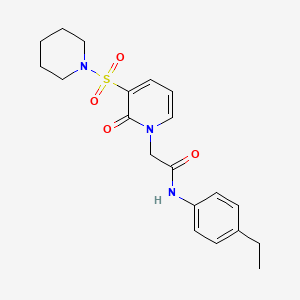

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative that is likely to possess interesting chemical and biological properties due to the presence of the furan ring and nitro group. Benzamide derivatives are known for their diverse pharmacological activities, and the introduction of a furan ring and nitro group could potentially enhance these properties.

Synthesis Analysis

The synthesis of furan-containing benzamide derivatives typically involves multi-step reactions. For instance, the synthesis of related compounds such as 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide has been achieved through a two-step reaction process, as described in the literature . These processes often involve the use of FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies and analytical techniques would likely be employed.

Molecular Structure Analysis

The molecular structure of furan-containing benzamide derivatives can be elucidated using X-ray diffraction, which provides crystallographic and conformational analyses . Additionally, density functional theory (DFT) calculations are often used to predict and compare molecular structures with experimental data, ensuring consistency between theoretical models and actual observed structures . The molecular electrostatic potential and frontier molecular orbitals can also be investigated using DFT to gain insights into the reactivity and properties of the compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a furan ring and a nitro group in the compound suggests potential reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions. The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, while the nitro group can be reduced to an amino group under certain conditions. The chemical reactivity of similar compounds has been explored in the context of developing therapeutic agents for Alzheimer's disease, where enzyme inhibition activity is a key factor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and biological activity. For example, the substitution of a 4-ethylphenyl group in a related benzamide compound has been shown to enhance its potential as a butyrylcholinesterase enzyme inhibitor, which is relevant for Alzheimer's disease treatment . Similarly, the physical properties of the compound would be expected to be influenced by its furan and nitro substituents, although specific data on these properties are not provided in the papers.

科学的研究の応用

Potential in Gastrointestinal Motility

Research has indicated that benzamide derivatives, closely related to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, show promise as gastrokinetic agents. For instance, a study by Sonda et al. (2003) found that certain benzamide derivatives demonstrated favorable pharmacological profiles for gastrointestinal motility, suggesting potential therapeutic applications in this area Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist.

Molecular and Solid State Structure Analysis

In 2017, Rahmani et al. conducted a study focusing on the molecular and solid-state structure of a compound similar to the subject benzamide. This research, which included X-ray powder diffraction and density functional theory (DFT) analysis, contributes to the broader understanding of such compounds' structural properties, which is essential for their potential applications in various scientific fields Synthesis, molecular and solid state structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one: X-ray powder diffraction and DFT studies.

In Vitro and In Silico Antidiabetic Potential

A 2020 study by Thakal et al. explored the antidiabetic potential of benzamide derivatives, which are structurally related to the compound . This research, which included both in vitro and in silico evaluations, highlights the potential medicinal value of these compounds in treating diabetes In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations.

Application in Corrosion Inhibition

The potential of benzamide derivatives in corrosion inhibition was examined by Palayoor et al. (2017). Their study on carbon steel in HCl medium suggests that these compounds could serve as effective corrosion inhibitors, which is a significant application in industrial chemistry Chemical modification at the surface and corrosion inhibition response of two semicarbazones on carbon steel in HCl medium.

特性

IUPAC Name |

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c1-22(13-16-4-3-11-30-16)31(27,28)17-8-5-14(6-9-17)20(24)21-18-12-15(23(25)26)7-10-19(18)29-2/h3-12H,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDNCFRBMUVOEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)